molecular formula C12H13N3O2S2 B2403792 2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-(2-methylsulfanyl-phenyl)-acetamide CAS No. 316125-38-9

2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-(2-methylsulfanyl-phenyl)-acetamide

Cat. No.: B2403792
CAS No.: 316125-38-9
M. Wt: 295.38
InChI Key: KTYQTYCGDQARMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-(2-methylsulfanyl-phenyl)-acetamide is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-(2-methylsulfanyl-phenyl)-acetamide typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized through the cyclization of a thiourea derivative with an α-haloketone under basic conditions.

    Acylation: The resulting thiazolidinone intermediate is then acylated with 2-methylsulfanyl-phenyl-acetic acid or its derivatives in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-(2-methylsulfanyl-phenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazolidinone derivatives.

    Medicine: Potential therapeutic agent for treating infections, inflammation, and cancer.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-(2-methylsulfanyl-phenyl)-acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-phenyl-acetamide: Lacks the methylsulfanyl group.

    2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-(2-chlorophenyl)-acetamide: Contains a chlorine atom instead of a methylsulfanyl group.

    2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-(2-methoxyphenyl)-acetamide: Contains a methoxy group instead of a methylsulfanyl group.

Uniqueness

The presence of the methylsulfanyl group in 2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-(2-methylsulfanyl-phenyl)-acetamide may confer unique properties such as increased lipophilicity, altered electronic effects, and enhanced biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-18-8-5-3-2-4-7(8)14-10(16)6-9-11(17)15-12(13)19-9/h2-5,9H,6H2,1H3,(H,14,16)(H2,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYQTYCGDQARMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2C(=O)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.